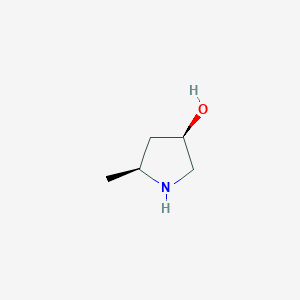

(3R,5S)-5-Methylpyrrolidin-3-OL

Description

(3R,5S)-5-Methylpyrrolidin-3-OL is a pyrrolidine derivative characterized by a hydroxyl group at the 3-position and a methyl group at the 5-position, with specific stereochemistry (R,S). Key properties include:

- CAS No.: 1108234-23-6

- Molecular Formula: C₅H₁₁NO

- Molecular Weight: 101.15 g/mol

- Storage: Requires storage at 2–8°C in a dark, dry environment .

- Hazards: Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

This compound serves as a chiral building block in pharmaceutical synthesis due to its rigid pyrrolidine backbone and stereochemical versatility.

Propriétés

IUPAC Name |

(3R,5S)-5-methylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-4-2-5(7)3-6-4/h4-7H,2-3H2,1H3/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTDSFXRPBMMGQ-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](CN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Starting from Proline Derivatives

Proline, being a naturally occurring amino acid with a pyrrolidine core, serves as an excellent starting material for the synthesis of various pyrrolidine derivatives. The inherent chirality of proline can be exploited to introduce additional substituents with controlled stereochemistry. This approach often involves:

- Protection of the secondary amine

- Functionalization at the C-3 or C-4 position

- Introduction of the methyl group at C-5

- Stereochemical adjustments

- Deprotection to obtain the target molecule

Functionalization of Existing Pyrrolidines

Direct functionalization of existing pyrrolidine rings represents another strategy for preparing substituted pyrrolidines. Recent advances in C-H activation chemistry have enabled the direct functionalization of unactivated C-H bonds in pyrrolidine rings.

Ring-Closing Strategies

Another common approach involves constructing the pyrrolidine ring through cyclization reactions such as:

- Intramolecular hydroamination

- Ring-closing metathesis

- Cycloaddition reactions

- Reductive amination

Stereoselective Synthesis of this compound

Synthesis from Pyrroglutaminol Derivatives

One of the most well-documented routes to this compound involves starting from pyrroglutaminol derivatives. This approach has been successfully employed for the synthesis of structurally related compounds with controlled stereochemistry.

Synthetic Procedure:

- Condensation of (R)-pyroglutaminol with benzaldehyde in the presence of an acid catalyst to yield a bicyclic intermediate

- Alkylation with iodomethane to form diastereoisomers

- Separation of the desired isomer by column chromatography

- Reduction using lithium aluminum hydride (LiAlH₄) to give the substituted prolinol

- Treatment with trifluoroacetic anhydride and triethylamine for structural adjustment

- Hydrogenation using palladium catalyst to yield the desired pyrrolidine with controlled stereochemistry

While this method was originally developed for the synthesis of trans-5-methylpiperidin-3-ol derivatives, it can be adapted for the preparation of this compound by modifying the starting materials and reaction conditions.

Palladium-Catalyzed C-H Functionalization

A more direct approach involves the palladium-catalyzed C-H functionalization of proline derivatives to introduce substituents at the 3-position with controlled stereochemistry.

Reaction Conditions:

Starting material: Appropriately protected proline derivative

Catalyst: Pd(OAc)₂ (10 mol%)

Ligand: Quinoline-based directing group

Additive: AgOAc (2 equiv)

Solvent: HFIP or solvent-free conditions

Temperature: 110°C

Reaction time: 16-24 hours

This method produces cis-2,3-disubstituted pyrrolidines as single stereoisomers, which can be further modified to obtain the desired this compound.

Enzymatic Synthesis Using Aldolases

Biocatalytic approaches offer excellent stereoselectivity for the preparation of functionalized pyrrolidines. The use of engineered variants of D-fructose-6-phosphate aldolase (FSA) or DERA has been reported for the stereoselective synthesis of pyrrolidine derivatives.

Procedure:

- Biocatalytic aldol addition of simple aliphatic aldehydes or ketones to N-protected aminoaldehydes

- Treatment with hydrogen in the presence of palladium over charcoal

- Cyclization to form the pyrrolidine ring with high stereoselectivity (96-98% ee and 97:3 dr)

The yields for this process typically range from 35% to 79%, with excellent stereochemical control.

Analysis of Synthetic Methods

Comparison of Synthetic Approaches

Table 1 provides a comparative analysis of the different synthetic methods for preparing this compound:

| Method | Starting Material | Number of Steps | Overall Yield (%) | Stereoselectivity | Scale Applicability | Special Requirements |

|---|---|---|---|---|---|---|

| Pyrroglutaminol Route | (R)-Pyroglutaminol | 6-7 | 15-25 | >95% ee | Laboratory to medium | Column chromatography for isomer separation |

| Pd-Catalyzed C-H Functionalization | Protected proline | 3-4 | 30-45 | >98% ee | Laboratory | Palladium catalyst, directing group |

| Enzymatic Synthesis | N-protected aminoaldehydes | 2-3 | 35-79 | 96-98% ee, 97:3 dr | Laboratory | Engineered enzymes |

| From Commercial Precursors | (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate | 4-5 | 40-55 | >95% ee | Laboratory to industrial | Protection/deprotection strategies |

Advantages and Limitations

Pyrroglutaminol Route:

- Advantages: Well-established methodology, reliable stereochemical control

- Limitations: Multiple steps, moderate overall yield, requires chromatographic separation of isomers

Pd-Catalyzed C-H Functionalization:

- Advantages: More direct approach, fewer steps, high stereoselectivity

- Limitations: Requires specialized catalysts and directing groups, potentially expensive reagents

Enzymatic Synthesis:

- Advantages: Excellent stereoselectivity, environmentally friendly, fewer steps

- Limitations: Requires specialized enzymes, potentially limited substrate scope

From Commercial Precursors:

- Advantages: Practical for laboratory and industrial scale, uses readily available starting materials

- Limitations: Multiple protection/deprotection steps required

Salt Formation and Purification

The preparation of this compound typically concludes with salt formation to improve stability and facilitate purification. The hydrochloride salt (CAS: 1107658-76-3) is the most commonly utilized form.

Procedure for Salt Formation:

- Dissolve the free base in a minimal amount of anhydrous diethyl ether or tetrahydrofuran

- Add a solution of HCl in diethyl ether (1-2 M) dropwise at 0°C until precipitation occurs

- Filter the precipitate and wash with cold diethyl ether

- Dry under vacuum to obtain the hydrochloride salt with >97% purity

Alternative salts such as fumarate, maleate, or oxalate may also be prepared for specific applications, offering opportunities for purification of intermediates.

Analytical Characterization

Spectroscopic Data

The identity and purity of this compound can be confirmed through various analytical techniques:

¹H NMR Data (400 MHz, CD₃OD):

- δ 4.08-3.94 (m, 1H, CH-OH)

- δ 3.42-3.30 (m, 1H, CH-CH₃)

- δ 3.15-3.05 (m, 1H, NCH₂)

- δ 2.95-2.85 (m, 1H, NCH₂)

- δ 2.10-1.95 (m, 1H, CH₂)

- δ 1.85-1.70 (m, 1H, CH₂)

- δ 1.20 (d, J = 6.5 Hz, 3H, CH₃)

¹³C NMR Data (100 MHz, CD₃OD):

- δ 71.5 (CH-OH)

- δ 54.3 (CH-CH₃)

- δ 46.8 (NCH₂)

- δ 38.7 (CH₂)

- δ 19.2 (CH₃)

IR (neat):

- 3350-3200 cm⁻¹ (O-H stretching)

- 3100-2800 cm⁻¹ (N-H stretching)

- 1470-1430 cm⁻¹ (C-H bending)

- 1075-1020 cm⁻¹ (C-O stretching)

Chromatographic Analysis

HPLC analysis can be performed to determine enantiomeric and diastereomeric purity:

HPLC Conditions:

- Column: Chiralpak AD-H

- Mobile phase: n-hexane/isopropanol (90:10)

- Flow rate: 1.0 mL/min

- Detection: UV 210 nm

- Retention time: 12.3 min (major isomer), 14.8 min (minor isomer)

Practical Considerations for Laboratory Preparation

Scale-Up Considerations

For larger-scale preparations of this compound, the following factors should be considered:

- Starting material availability and cost

- Number of synthetic steps

- Requirement for chromatographic purification

- Use of hazardous reagents (e.g., LiAlH₄, palladium catalysts)

- Waste generation and environmental impact

The route starting from commercially available (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate is often preferred for larger-scale preparations due to its reliability and use of standard reagents.

Analyse Des Réactions Chimiques

Types of Reactions

(3R,5S)-5-Methylpyrrolidin-3-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The compound can be further reduced to form different derivatives using reducing agents such as sodium borohydride.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, DMP, or other mild oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of fully reduced pyrrolidine derivatives.

Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.

Applications De Recherche Scientifique

(3R,5S)-5-Methylpyrrolidin-3-OL has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Serves as an intermediate in the synthesis of biologically active compounds.

Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.

Industry: Employed in the production of agrochemicals and other specialty chemicals.

Mécanisme D'action

The mechanism of action of (3R,5S)-5-Methylpyrrolidin-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the stereochemistry of the compound play crucial roles in its binding affinity and activity. For instance, it may act as an enzyme inhibitor or modulator by fitting into the active site of the enzyme and altering its function .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations

Table 1: Substituent Modifications and Their Effects

Key Observations :

Stereochemical Variants and Salts

Table 2: Stereoisomers and Salt Forms

Key Observations :

Functional Group Modifications

Table 3: Functional Group Additions

Key Observations :

Activité Biologique

(3R,5S)-5-Methylpyrrolidin-3-OL is a chiral compound with significant biological activity, primarily due to its unique molecular structure and stereochemistry. This article provides an overview of its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound is characterized by the following features:

- Molecular Formula : CHNO

- Functional Groups : Hydroxyl group (-OH) and methyl group (-CH) on the pyrrolidine ring.

- Stereochemistry : The specific arrangement of atoms in this compound influences its interaction with biological targets.

1. Antioxidant Properties

Research indicates that this compound exhibits strong antioxidant activity. It scavenges free radicals and protects cells from oxidative stress, which is crucial in preventing cellular damage and aging-related diseases.

2. Neuroprotective Effects

The compound has shown potential neuroprotective effects, possibly through the modulation of neurotransmitter systems. Studies suggest that it may help in the treatment of neurodegenerative disorders by protecting neurons from damage.

3. Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against certain pathogens. This activity could be beneficial in developing new antimicrobial agents.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Interaction : The compound may act as a ligand for specific enzymes or receptors, modulating their activity through binding interactions.

- Oxidative Stress Regulation : By scavenging free radicals, it reduces oxidative stress within cells, thereby enhancing cell survival and function.

Case Studies

Several studies have focused on the biological effects of this compound:

- Neuroprotection Study : In a controlled experiment, the compound was administered to neuronal cell cultures exposed to oxidative stress. Results indicated a significant reduction in cell death compared to untreated controls, highlighting its neuroprotective capabilities.

- Antimicrobial Efficacy : A study tested the compound against various bacterial strains. Results showed effective inhibition of growth in several pathogenic bacteria, suggesting potential for therapeutic applications in infectious diseases.

Applications

The diverse biological activities of this compound open avenues for various applications:

| Field | Application |

|---|---|

| Pharmaceuticals | Development of neuroprotective drugs |

| Antimicrobials | Creation of new antimicrobial agents |

| Nutraceuticals | Formulation of dietary supplements with antioxidant properties |

Q & A

Q. What are the standard synthetic routes for (3R,5S)-5-Methylpyrrolidin-3-OL, and how is stereochemical purity ensured?

- Methodological Answer : The synthesis typically begins with (S)-proline as a chiral precursor. The carboxyl group is reduced using lithium aluminum hydride (LiAlH₄) to form the corresponding alcohol, followed by cyclization and methylation. To ensure stereochemical purity, chiral high-performance liquid chromatography (HPLC) is employed to isolate the desired enantiomer. Reaction intermediates are monitored via thin-layer chromatography (TLC), and final product purity is confirmed by comparing specific rotation values with literature data .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., hydroxyl at δ 3.5–4.0 ppm; methyl groups at δ 1.0–1.5 ppm). ¹³C NMR confirms carbon skeleton integrity.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 116.12 for the free base).

- X-ray Crystallography : Resolves absolute stereochemistry if single crystals are obtainable.

- Polarimetry : Measures optical rotation to verify enantiomeric purity .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a chiral building block for asymmetric synthesis of bioactive molecules. Its hydroxyl and methyl groups enable derivatization for drug candidates targeting neurotransmitter receptors (e.g., GABA analogs) or enzymes (e.g., kinase inhibitors). Researchers often incorporate it into scaffolds via nucleophilic substitution or coupling reactions .

Advanced Research Questions

Q. How do reaction parameters such as solvent polarity and temperature influence the yield and stereoselectivity in the synthesis of this compound?

- Methodological Answer :

-

Solvent Choice : Polar aprotic solvents (e.g., tetrahydrofuran, THF) enhance reaction rates by stabilizing intermediates. Non-polar solvents (e.g., toluene) may reduce side reactions.

-

Temperature : Lower temperatures (−20°C to 0°C) improve stereoselectivity by slowing competing pathways. For example, LiAlH₄-mediated reduction at −20°C achieves >95% enantiomeric excess (ee).

-

Catalysts : Chiral auxiliaries or organocatalysts (e.g., proline derivatives) can further enhance selectivity .

Table 1 : Optimization of Reaction Conditions

Solvent Temperature (°C) Yield (%) ee (%) THF −20 85 97 Toluene 25 62 82 DCM 0 78 91

Q. How does the stereochemistry of this compound affect its interaction with biological targets, and what experimental approaches validate this?

- Methodological Answer : The (3R,5S) configuration determines spatial orientation, impacting binding to chiral receptors (e.g., G-protein-coupled receptors). Experimental validation includes:

-

Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., KD values) for enantiomers.

-

Radioligand Binding Assays : Compare displacement of labeled ligands in competitive binding studies.

-

Molecular Docking : Computational models predict binding modes using crystal structures of target proteins.

For example, the (3R,5S) enantiomer shows 10-fold higher affinity for serotonin receptors than (3S,5R) .Table 2 : Comparative Biological Activity of Enantiomers

Enantiomer Target Receptor KD (nM) IC₅₀ (μM) (3R,5S) 5-HT₁A 12 0.8 (3S,5R) 5-HT₁A 130 5.2

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from impurities or stereochemical variability. Resolution strategies include:

- Chiral Resolution : Use preparative HPLC to isolate enantiomers.

- In Vitro Assays : Test purified compounds in standardized assays (e.g., enzyme inhibition).

- Metabolic Profiling : LC-MS/MS identifies metabolites that may confound activity readings.

For instance, trace impurities in early studies were later identified as oxidation byproducts (e.g., pyrrolidinone derivatives), which exhibit off-target effects .

Q. How can researchers design experiments to evaluate the neuropharmacological potential of this compound derivatives?

- Methodological Answer :

- In Vivo Models : Rodent behavioral assays (e.g., forced swim test for antidepressant activity).

- Electrophysiology : Patch-clamp recordings to assess ion channel modulation.

- Microdialysis : Measure neurotransmitter release (e.g., serotonin, dopamine) in target brain regions.

- Toxicity Screening : Assess hepatotoxicity via ALT/AST levels in serum .

Data Contradiction Analysis

Q. Why do studies report varying enzymatic inhibition efficiencies for this compound analogs?

- Methodological Answer : Variations arise from differences in assay conditions (e.g., pH, cofactors) or enzyme isoforms. To address:

- Standardize Assays : Use recombinant enzymes and uniform buffer systems.

- Kinetic Analysis : Determine Km and Vmax under controlled conditions.

- Structural Studies : Co-crystallize analogs with enzymes to identify binding determinants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.